molecular formula C20H26F2N2O3S B067850 1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine CAS No. 171359-21-0

1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine

Cat. No. B067850
M. Wt: 412.5 g/mol
InChI Key: INKDWTMNPHLMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as FPEA and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of FPEA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. FPEA has been shown to inhibit the activity of various enzymes and proteins involved in oxidative stress and inflammation, which may contribute to its antioxidant properties. FPEA also appears to have a neuroprotective effect, which may be related to its ability to modulate signaling pathways in the brain.

Biochemical And Physiological Effects

FPEA has been shown to have a number of biochemical and physiological effects in the body. It has been shown to have potent antioxidant properties and has been used in studies related to oxidative stress and inflammation. FPEA has also been shown to have a neuroprotective effect, which may be related to its ability to modulate signaling pathways in the brain. Additionally, FPEA has been shown to have a positive effect on glucose metabolism and insulin sensitivity.

Advantages And Limitations For Lab Experiments

The advantages of using FPEA in lab experiments include its potent antioxidant properties, its neuroprotective effect, and its potential use in the treatment of various diseases. However, the limitations of using FPEA in lab experiments include the complex synthesis process, the potential for toxicity at high doses, and the need for specialized equipment and expertise.

Future Directions

There are many potential future directions for research related to FPEA. Some possible areas of focus include further studies related to its mechanism of action, its potential use in the treatment of various diseases, and its potential use in combination with other compounds for enhanced therapeutic effects. Additionally, further studies may be needed to determine the optimal dosage and administration of FPEA for various therapeutic applications.

Synthesis Methods

The synthesis of FPEA involves the reaction of 4-fluorophenylacetic acid with thionyl chloride, followed by the addition of 2-(4-fluorophenyl)ethylamine and sodium sulfinate. The resulting product is then reacted with 4-fluorobenzeneethanamine to produce FPEA. The synthesis of FPEA is a complex process that requires expertise and specialized equipment.

Scientific Research Applications

FPEA has been extensively studied for its potential use in scientific research. It has been shown to have potent antioxidant properties and has been used in studies related to oxidative stress and inflammation. FPEA has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

171359-21-0

Product Name

1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine

Molecular Formula

C20H26F2N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

2-(4-fluorophenyl)ethanamine;3-[2-(4-fluorophenyl)ethylamino]-2-methyl-3-oxopropane-1-sulfinic acid

InChI

InChI=1S/C12H16FNO3S.C8H10FN/c1-9(8-18(16)17)12(15)14-7-6-10-2-4-11(13)5-3-10;9-8-3-1-7(2-4-8)5-6-10/h2-5,9H,6-8H2,1H3,(H,14,15)(H,16,17);1-4H,5-6,10H2

InChI Key

INKDWTMNPHLMEL-UHFFFAOYSA-N

SMILES

CC(CS(=O)O)C(=O)NCCC1=CC=C(C=C1)F.C1=CC(=CC=C1CCN)F

Canonical SMILES

CC(CS(=O)O)C(=O)NCCC1=CC=C(C=C1)F.C1=CC(=CC=C1CCN)F

synonyms

2-(4-fluorophenyl)ethanamine, 2-[2-(4-fluorophenyl)ethylcarbamoyl]prop ane-1-sulfinic acid

Origin of Product

United States

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